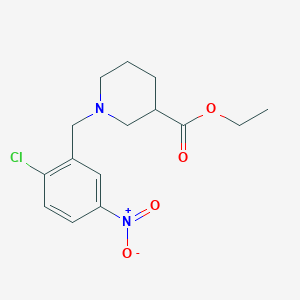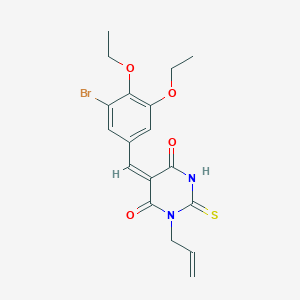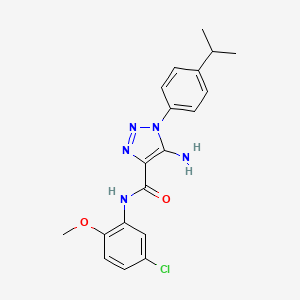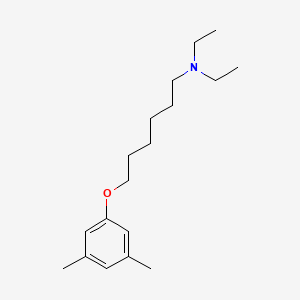
ethyl 1-(2-chloro-5-nitrobenzyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-chloro-5-nitrobenzyl)-3-piperidinecarboxylate is a chemical compound that is widely used in scientific research. This compound is also known as NPC 15669 and is classified as a small molecule inhibitor. NPC 15669 has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
NPC 15669 is a small molecule inhibitor that targets the NF-κB pathway. The NF-κB pathway is a signaling pathway that plays a key role in the regulation of immune responses and inflammation. NPC 15669 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of the transcription of genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
NPC 15669 has been shown to have various biochemical and physiological effects. In cancer research, NPC 15669 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, NPC 15669 has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, NPC 15669 has been shown to have neuroprotective effects and reduce oxidative stress.
实验室实验的优点和局限性
NPC 15669 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has been shown to have potential therapeutic applications in various diseases. However, there are also limitations to using NPC 15669 in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in some experiments. It also has limited bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research of NPC 15669. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the toxicity and safety of NPC 15669 in vivo. Overall, NPC 15669 has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.
合成方法
NPC 15669 can be synthesized using a multistep process. The first step involves the reaction of 2-chloro-5-nitrobenzyl chloride with piperidine to form 1-(2-chloro-5-nitrobenzyl)piperidine. The second step involves the reaction of 1-(2-chloro-5-nitrobenzyl)piperidine with ethyl chloroformate to form ethyl 1-(2-chloro-5-nitrobenzyl)-3-piperidinecarboxylate. The final step involves the purification of the compound using column chromatography.
科学研究应用
NPC 15669 has been found to have potential therapeutic applications in the treatment of various diseases. In cancer research, NPC 15669 has been shown to inhibit the growth of cancer cells by targeting the NF-κB pathway. In inflammation research, NPC 15669 has been shown to inhibit the production of pro-inflammatory cytokines. In neurodegenerative disorder research, NPC 15669 has been shown to have neuroprotective effects.
属性
IUPAC Name |
ethyl 1-[(2-chloro-5-nitrophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-2-22-15(19)11-4-3-7-17(9-11)10-12-8-13(18(20)21)5-6-14(12)16/h5-6,8,11H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXZYAGQBUONSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)
![3-(3,4-dimethoxyphenyl)-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4934669.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)
![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)



![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4934718.png)
![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)

![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4934749.png)